Cas no 2104675-28-5 (2-(Cyclopropyl)thiophene-3- carboxylic acid)
2-(Cyclopropyl)thiophene-3- carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Cyclopropyl)thiophene-3- carboxylic acid
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- Inchi: 1S/C8H8O2S/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10)
- InChI Key: RCTSDHFMQFECTN-UHFFFAOYSA-N
- SMILES: C1(C2CC2)SC=CC=1C(O)=O
2-(Cyclopropyl)thiophene-3- carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR315886-250mg |
2-(Cyclopropyl)thiophene-3-carboxylic acid |
2104675-28-5 | 95% | 250mg |
£135.00 | 2025-02-20 | |
| Apollo Scientific | OR315886-1g |
2-(Cyclopropyl)thiophene-3-carboxylic acid |
2104675-28-5 | 95% | 1g |
£395.00 | 2025-02-20 | |
| Key Organics Ltd | PS-13369-1mg |
2-(Cyclopropyl)thiophene-3-carboxylic acid |
2104675-28-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-13369-10mg |
2-(Cyclopropyl)thiophene-3-carboxylic acid |
2104675-28-5 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | PS-13369-5mg |
2-(Cyclopropyl)thiophene-3-carboxylic acid |
2104675-28-5 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-13369-50mg |
2-(Cyclopropyl)thiophene-3-carboxylic acid |
2104675-28-5 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | PS-13369-100mg |
2-(Cyclopropyl)thiophene-3-carboxylic acid |
2104675-28-5 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| abcr | AB597744-250mg |
2-(Cyclopropyl)thiophene-3-carboxylic acid; . |
2104675-28-5 | 250mg |
€279.80 | 2025-04-20 | ||
| abcr | AB597744-1g |
2-(Cyclopropyl)thiophene-3-carboxylic acid; . |
2104675-28-5 | 1g |
€741.60 | 2025-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592837-250mg |
2-Cyclopropylthiophene-3-carboxylic acid |
2104675-28-5 | 98% | 250mg |
¥1291 | 2023-03-11 |
2-(Cyclopropyl)thiophene-3- carboxylic acid Suppliers
2-(Cyclopropyl)thiophene-3- carboxylic acid Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(Cyclopropyl)thiophene-3- carboxylic acid
Introduction to 2-(Cyclopropyl)thiophene-3-carboxylic acid (CAS No. 2104675-28-5)
2-(Cyclopropyl)thiophene-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2104675-28-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds characterized by a sulfur-containing five-membered ring fused to a benzene-like structure. The presence of a cyclopropyl group at the 2-position and a carboxylic acid moiety at the 3-position imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and material science applications.
The structural features of 2-(Cyclopropyl)thiophene-3-carboxylic acid contribute to its potential utility in various chemical transformations. The cyclopropyl group, being a small, rigid alkyl moiety, can influence the electronic properties of the thiophene ring and serve as a handle for further functionalization. The carboxylic acid functionality, on the other hand, provides opportunities for salt formation, esterification, and other reactions that are commonly employed in medicinal chemistry to enhance solubility, bioavailability, and metabolic stability.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in antimicrobial, antiviral, anti-inflammatory, and anticancer applications. The structural motif of thiophene is particularly attractive because it mimics natural products and is well-tolerated by biological systems. Additionally, the versatility of thiophene derivatives allows for the introduction of diverse substituents, enabling the fine-tuning of their pharmacological profiles.
One of the most compelling aspects of 2-(Cyclopropyl)thiophene-3-carboxylic acid is its potential as a building block for more complex molecules. In drug discovery pipelines, such intermediates are often used to construct lead compounds that can be further optimized through structure-activity relationship (SAR) studies. The cyclopropyl group, in particular, has been shown to enhance binding affinity in certain protein targets, making it a desirable feature for medicinal chemists.
Recent advancements in synthetic methodologies have also facilitated the preparation of more sophisticated derivatives of thiophene-3-carboxylic acids. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled the introduction of various functional groups at specific positions on the thiophene ring with high precision. This has opened up new avenues for exploring the biological activity of these compounds.
The carboxylic acid group in 2-(Cyclopropyl)thiophene-3-carboxylic acid can be further modified to create esters, amides, or other derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties. For instance, esters derived from this compound have shown promise as prodrugs that can be hydrolyzed in vivo to release the active form. Similarly, amides can be designed to target specific enzymatic or receptor interactions.
From a material science perspective, thiophene derivatives have found applications in organic electronics due to their conjugated pi-systems. Compounds like 2-(Cyclopropyl)thiophene-3-carboxylic acid can be used as monomers or intermediates in the synthesis of conductive polymers and organic semiconductors. These materials are utilized in flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.
The synthesis of 2-(Cyclopropyl)thiophene-3-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include cyclization reactions to form the thiophene ring followed by functionalization at the 2- and 3-positions. Advances in catalytic systems have allowed for more efficient and sustainable synthetic pathways, reducing waste and improving yields.
In conclusion, 2-(Cyclopropyl)thiophene-3-carboxylic acid (CAS No. 2104675-28-5) represents an intriguing compound with significant potential in pharmaceutical research and material science applications. Its unique structural features make it a versatile scaffold for further derivatization and exploration of its biological activities. As synthetic methodologies continue to evolve, we can expect to see more innovative uses for this compound and its derivatives in the coming years.
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